molecular formula C7H3Br2NO2 B1619000 2-Benzoxazolinone, 5,7-dibromo- CAS No. 5459-02-9

2-Benzoxazolinone, 5,7-dibromo-

Cat. No. B1619000
CAS RN: 5459-02-9
M. Wt: 292.91 g/mol
InChI Key: AGSLHFQPWVSWHT-UHFFFAOYSA-N
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Description

“2-Benzoxazolinone, 5,7-dibromo-” also known as “5,7-dibromo-3H-1,3-benzoxazol-2-one” is a chemical compound with the molecular formula C7H3Br2NO2 . It is a derivative of benzoxazolinone, which is a class of indole-derived plant metabolites that function in defense against numerous pests and pathogens .


Synthesis Analysis

The synthesis of 2-Benzoxazolinone derivatives has been studied extensively, particularly for their potential anti-HIV-1 activity . The benzoxazolinone scaffold could be replaced with a catechol moiety in the potent but toxic integrase strand transfer inhibitors .


Molecular Structure Analysis

The molecular structure of “2-Benzoxazolinone, 5,7-dibromo-” consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms . The molecular weight of this compound is 292.91200 .

properties

IUPAC Name

5,7-dibromo-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSLHFQPWVSWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)O2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203018
Record name 2-Benzoxazolinone, 5,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazolinone, 5,7-dibromo-

CAS RN

5459-02-9
Record name 5,7-Dibromo-2-benzoxazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinone,7-dibromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoxazolinone, 5,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIBROMO-2-BENZOXAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHX3ZR3EY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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